molecular formula C7H12O2 B1630319 3,5-Heptanedione CAS No. 7424-54-6

3,5-Heptanedione

Cat. No.: B1630319
CAS No.: 7424-54-6
M. Wt: 128.17 g/mol
InChI Key: DGCTVLNZTFDPDJ-UHFFFAOYSA-N
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Description

. It is a diketone, meaning it contains two keto groups (C=O) on the carbon chain. This compound is used in various scientific research applications and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Heptanedione can be synthesized through the reaction of methylethylketone and ethyl propionate in the presence of an alkali metal alkoxide catalyst. This method avoids the use of solvents, reducing environmental impact and production costs. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous monitoring and optimization to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Heptanedione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize this compound to produce carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce this compound to form alcohols.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Produces heptanoic acid and other carboxylic acids.

  • Reduction: Forms heptanediols and other alcohols.

  • Substitution: Results in the formation of various substituted heptanediones.

Scientific Research Applications

3,5-Heptanedione is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various compounds. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

3,5-Heptanedione is compared to other similar compounds, such as 2,2,6,6-tetramethyl-3,5-heptanedione and 1,3-diphenyl-1,3-propanedione. These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and versatility in various chemical processes.

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-3,5-heptanedione

  • 1,3-Diphenyl-1,3-propanedione

  • 1-Phenyl-1,3-butanedione

  • 3-Methyl-2,4-pentanedione

  • Hexafluoroacetylacetone

This comprehensive overview provides a detailed understanding of 3,5-heptanedione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

heptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCTVLNZTFDPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064669
Record name 3,5-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-54-6
Record name 3,5-Heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-54-6
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Record name 3,5-Heptanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptanedione
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Record name 3,5-Heptanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane-3,5-dione
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Record name 3,5-HEPTANEDIONE
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Synthesis routes and methods I

Procedure details

4{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptane-dione [I; Ar is 2-Cl-4-CH3OC6H3, Alk is (CH2)2O(CH2)2, R and R' are CH3CH2CO] was prepared from 65.1 g. of the iodide from part (b) and the lithium salt derived from 41.0 g. of 3,5-heptanedione to give 12.1 g. of product, b.p. 168°-172° C. (0.005 mm.).
Name
4{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptane-dione
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2-Cl-4-CH3OC6H3
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Synthesis routes and methods II

Procedure details

4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione [I; Ar is 2Cl-4-CH3OC6H3, Alk is (CH2)2O(CH2)2, R and R' are CH3CH2CO] was prepared from 65.1 g. of the iodide from part (b) and the lithium salt derived from 41.0 g. of 3,5-heptanedione to give 12.1 g. of product, b.p. 168°-172° C. (0.005 mm.).
Name
4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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